molecular formula C11H16N2Si B8602885 6-Methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine

6-Methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No. B8602885
M. Wt: 204.34 g/mol
InChI Key: CBRQRFMHMVTXHA-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP3 starting from 4.3 g (21.0 mmol) 6-methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 1.5 g (10.5 mmol) K2CO3 in 30 mL MeOH. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 3.6 g.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[C:9]#[C:10][Si](C)(C)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[CH3:1])#[CH:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C(C=CC(=N1)N)C#C[Si](C)(C)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel using a DCM/MeOH gradient

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=CC(=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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